molecular formula C13H23NOSi B8479467 3-(Tert-butyldimethylsilyloxymethyl)aniline

3-(Tert-butyldimethylsilyloxymethyl)aniline

Cat. No. B8479467
M. Wt: 237.41 g/mol
InChI Key: VLODOLKTCMEMIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tert-butyldimethylsilyloxymethyl)aniline is a useful research compound. Its molecular formula is C13H23NOSi and its molecular weight is 237.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Tert-butyldimethylsilyloxymethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Tert-butyldimethylsilyloxymethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(Tert-butyldimethylsilyloxymethyl)aniline

Molecular Formula

C13H23NOSi

Molecular Weight

237.41 g/mol

IUPAC Name

3-[[tert-butyl(dimethyl)silyl]oxymethyl]aniline

InChI

InChI=1S/C13H23NOSi/c1-13(2,3)16(4,5)15-10-11-7-6-8-12(14)9-11/h6-9H,10,14H2,1-5H3

InChI Key

VLODOLKTCMEMIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC(=CC=C1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-aminobenzyl alcohol (2.00 g, 16.2 mmol) and tert-butyldimethylsilyl chloride (2.90 g, 19.4 mmol) in CH2Cl2 (32.5 mL) was added triethylamine (7.45 mL, 53.5 mmol). The reaction mixture was stirred for 18 hours at ambient temperature and was then partitioned between ethyl acetate and H2O. The organic phase was washed twice with H2O, twice with brine, dried over MgSO4, filtered, and concentrated in vacuo. 3-(O-t-butyldimethylsilyloxymethyl)aniline (2.18 g, 57%) was obtained as a yellow oil by chromatography on silica gel (30% ethyl acetate/hexane). 1H NMR (300 MHz, CDCl3) δ7.10 (1H, t, J=7.5 Hz), 6.67-6.72 (2H, m), 6.56 (1H, br d, J=7.5 Hz), 4.66 (2H, s), 3.63 (2H, br s), 0.94 (9H, s), 0.09 (6H, s). MS m/e 238 (M+H)+, 255 (M+NH4)30 .
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
7.45 mL
Type
reactant
Reaction Step One
Quantity
32.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-aminobenzyl alcohol (2.00 g, 16.2 mmol) and tertbutyldimethylsilyl chloride (2.90 g, 19.4 mmol) in CH2Cl2 (32.5 mL) was added triethylamine (7.45 mL, 53.5 mmol). The reaction mixture was stirred for 18 hours at ambient temperature and was then partitioned between ethyl acetate and H2O. The organic phase was washed twice with H2O, twice with brine, dried over MgSO4, filtered, and concentrated in vacuo. 3-(O-t-butyldimethylsilyloxymethyl)aniline (2.18 g, 57%) was obtained as a yellow oil by chromatography on silica gel (30% ethyl acetate/hexane). 1H NMR (300 MHz, CDCl3) δ7.10 (1H, t, J=7.5 Hz), 6.67-6.72 (2H, m), 6.56 (1H, br d, J=7.5 Hz), 4.66 (2H, s), 3.63 (2H, br s), 0.94 (9H, s), 0.09 (6H, s). MS m/e 238 (M+H)+, 255 (M+NH4)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
7.45 mL
Type
reactant
Reaction Step One
Quantity
32.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To 1.00 g (8.1 mmol) of 3-hydroxymethylaniline in 25 mL of DMF was added 0.61 g (8.9 mmol) of imidazole and 1.35 g (8.9 mmol) of tert-butyldimethylsilyl chloride. The reaction was stirred at room temperature for 18 h and poured into 12 volumes of water. The product was extracted with ether and the combined organic layers were washed successively with water and brine, dried over sodium sulfate, filtered and concentrated to a golden oil. The oil was purified by flash chromatography eluting with a 20% ethyl acetate/hexanes mixture to give 1.2 g (62%) of the title compound as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
62%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.